molecular formula C14H21NO2 B12914319 1-Ethyl-4-(4-(hydroxymethyl)phenyl)piperidin-4-ol CAS No. 61600-12-2

1-Ethyl-4-(4-(hydroxymethyl)phenyl)piperidin-4-ol

Katalognummer: B12914319
CAS-Nummer: 61600-12-2
Molekulargewicht: 235.32 g/mol
InChI-Schlüssel: BYCFOISVYMTXAJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethyl-4-(4-(hydroxymethyl)phenyl)piperidin-4-ol ( 61600-12-2) is a synthetic organic compound with the molecular formula C14H21NO2 and a molecular weight of 235.32 g/mol . This piperidine derivative features both a hydroxymethyl group and a hydroxyl group attached to its core structure, making it a valuable building block in organic synthesis and medicinal chemistry research. Piperidine derivatives are among the most important synthetic fragments for designing new drugs and play a significant role in the pharmaceutical industry . The piperidine ring is a privileged scaffold found in more than twenty classes of pharmaceuticals. As such, this compound serves as a key intermediate for researchers exploring the synthesis of novel molecules with potential pharmacological activity. Its structure is particularly relevant for the development of compounds targeting the central nervous system. For instance, structurally similar piperidin-4-ol compounds have been investigated as potent and highly selective antagonists for the NR2B subtype of NMDA receptors, demonstrating neuroprotective effects in preclinical studies . Furthermore, piperidine-based structures are being explored in cutting-edge areas such as the development of inhibitors for epigenetic targets like Lysine Specific Demethylase 1 (LSD1), which is a validated target for certain types of cancer . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

CAS-Nummer

61600-12-2

Molekularformel

C14H21NO2

Molekulargewicht

235.32 g/mol

IUPAC-Name

1-ethyl-4-[4-(hydroxymethyl)phenyl]piperidin-4-ol

InChI

InChI=1S/C14H21NO2/c1-2-15-9-7-14(17,8-10-15)13-5-3-12(11-16)4-6-13/h3-6,16-17H,2,7-11H2,1H3

InChI-Schlüssel

BYCFOISVYMTXAJ-UHFFFAOYSA-N

Kanonische SMILES

CCN1CCC(CC1)(C2=CC=C(C=C2)CO)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Starting Materials and Key Intermediates

Stepwise Synthesis (Adapted from Patent US20040171837A1)

Step Description Conditions Yield/Notes
(a) Cyanohydrin formation and amine addition 1-Benzyl-4-piperidone hydrochloride is reacted with potassium cyanide in toluene/water at 15-45°C, followed by addition of N-ethylbenzylamine and magnesium sulfate 15-45°C, 6-10 hours Produces 1-benzyl-4-cyano-4-[(N-ethyl)benzylamino]piperidine intermediate
(b) Grignard reaction The intermediate is reacted with phenylmagnesium bromide in toluene/MTBE at 15-25°C for 2 hours, followed by aqueous workup with hydrogen peroxide and acid/base washes Room temperature, 2 hours Yields 1-benzyl-4-(N-ethyl)benzylamino-4-phenylpiperidine
(c) Catalytic hydrogenation and salt formation Hydrogenation with 5% Pd/C in methanol at 45°C under ambient pressure for 24 hours, followed by reflux with water, filtration, and acidification with oxalic acid to form dioxalate salt 45°C, 24 hours + reflux Produces 4-ethylamino-4-phenylpiperidine dioxalate salt, isolated by filtration and drying

This sequence can be adapted to introduce the hydroxymethyl group on the phenyl ring by starting with a 4-(hydroxymethyl)phenyl-substituted piperidone or by post-functionalization of the phenyl ring after the piperidine core is constructed.

Functionalization of the Phenyl Ring

The hydroxymethyl group on the phenyl ring can be introduced via:

Alternative Synthetic Routes

Research literature describes related piperidinol syntheses involving:

  • Reaction of substituted piperidines with chiral epoxides under reflux in ethanol to afford alcohol diols, which can be purified by silica gel chromatography.
  • Osmium tetroxide-mediated oxidation for selective hydroxylation on bicyclic amine scaffolds, which may be adapted for piperidine derivatives.
  • Use of lithium aluminum hydride (LAH) reductions in the presence of aluminum chloride to achieve stereoselective hydroxylation.

These methods provide options for stereochemical control and functional group installation on the piperidine ring and phenyl substituents.

Summary Table of Key Preparation Steps

Step Reagents/Conditions Purpose Outcome
Cyanohydrin formation 1-Benzyl-4-piperidone, KCN, toluene/water, 15-45°C Introduce cyano group at C-4 Cyanohydrin intermediate
Amine addition N-ethylbenzylamine, MgSO4, 45°C Introduce N-ethyl substituent Amino-substituted intermediate
Grignard addition Phenylmagnesium bromide, toluene/MTBE, RT Add phenyl group at C-4 Phenyl-substituted intermediate
Catalytic hydrogenation Pd/C, methanol, 45°C, 24h Remove benzyl protecting groups Free amine piperidine
Acid salt formation Oxalic acid, ethanol reflux Purify and isolate compound Dioxalate salt of target compound
Phenyl ring hydroxymethylation Reduction or substitution reactions Install hydroxymethyl group Final target compound

Research Findings and Industrial Considerations

  • The multi-step synthesis can be optimized by performing some steps in one-pot reactions to reduce time and improve yields.
  • Use of phenyllithium in earlier methods is avoided due to industrial handling difficulties; Grignard reagents are preferred.
  • Hydrogenation steps require controlled temperature and pressure to avoid over-reduction or decomposition.
  • The choice of protecting groups (e.g., benzyl) and their removal conditions are critical for purity and yield.
  • The final compound is often isolated as a salt (e.g., dioxalate) to improve stability and handling.

Wirkmechanismus

The mechanism of action of 1-Ethyl-4-(4-(hydroxymethyl)phenyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Structural Comparisons

The following table highlights key structural differences and similarities between 1-Ethyl-4-(4-(hydroxymethyl)phenyl)piperidin-4-ol and its analogs:

Compound Name Substituents at Piperidin-4-ol Positions Molecular Weight Key Functional Groups CAS Number Reference
1-Ethyl-4-(4-(hydroxymethyl)phenyl)piperidin-4-ol 1-Ethyl, 4-(4-hydroxymethylphenyl) 263.35 g/mol* Hydroxyl, hydroxymethyl, ethyl 61600-12-2
4-Aminomethyl-1-(2-phenylethyl)piperidin-4-ol 1-(2-Phenylethyl), 4-aminomethyl 264.36 g/mol Aminomethyl, phenylethyl, hydroxyl Not Provided
1-[[4-(Aminomethyl)phenyl]methyl]piperidin-4-ol 1-(4-Aminomethylbenzyl) 236.32 g/mol Aminomethyl, benzyl, hydroxyl 887588-67-2
1-Methyl-4-phenylpiperidin-4-ol 1-Methyl, 4-phenyl 207.28 g/mol Phenyl, methyl, hydroxyl 4972-68-3
1-[4,4-bis(4-Fluorophenyl)butyl]-4-[4-chloro-3-(trifluoromethyl)phenyl]piperidin-4-ol 1-(Bis(4-fluorophenyl)butyl), 4-(chloro-trifluoromethylphenyl) 641.12 g/mol Halogens (F, Cl, CF₃), hydroxyl Not Provided

*Calculated based on standard atomic weights.

Key Observations :

  • Hydrophilicity : The hydroxymethyl group in the target compound enhances water solubility compared to halogenated (e.g., ) or purely aromatic (e.g., 1-methyl-4-phenyl analog ) derivatives.
  • Pharmacophore Diversity: Aminomethyl () and halogenated () groups introduce distinct electronic profiles, affecting receptor binding.

Insights :

  • Yields for analogs range widely (26%–94.75%), suggesting that steric hindrance or reactive intermediates (e.g., urea formation in ) impact efficiency.

Pharmacological and Application Insights

Piperidin-4-ol derivatives exhibit diverse biological activities:

  • Antimicrobial Activity : Piperidine amides (e.g., ) show efficacy against bacterial strains, likely due to membrane disruption.
  • CNS Modulation : Analogs with lipophilic groups (e.g., phenylethyl in ) may enhance blood-brain barrier penetration for neurological targets.

Target Compound’s Unique Edge : The hydroxymethylphenyl group offers a balance between solubility and binding affinity, making it suitable for optimizing pharmacokinetics in lead compound development.

Biologische Aktivität

1-Ethyl-4-(4-(hydroxymethyl)phenyl)piperidin-4-ol, a piperidine derivative, has garnered attention for its potential therapeutic applications due to its unique structural features. This compound is characterized by an ethyl group and a para-hydroxymethyl-substituted phenyl group attached to a piperidine ring. Its molecular formula is C15_{15}H21_{21}NO, with a molecular weight of approximately 235.32 g/mol . This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and potential applications in medicinal chemistry.

Key Features:

  • Piperidine Ring : A six-membered ring containing five carbon atoms and one nitrogen atom, which contributes to the compound's basicity and nucleophilicity.
  • Hydroxymethyl Group : This functional group can participate in various chemical reactions, enhancing the compound's reactivity.

Antimicrobial Activity

Research indicates that piperidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 1-Ethyl-4-(4-(hydroxymethyl)phenyl)piperidin-4-ol have shown antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for related piperidine derivatives ranged from 0.0039 to 0.025 mg/mL, indicating strong antibacterial effects .

Table 1: Antimicrobial Activity of Piperidine Derivatives

Compound NameMIC (mg/mL)Active Against
1-Ethyl-4-(4-(hydroxymethyl)phenyl)piperidin-4-olTBDS. aureus, E. coli
N-Acylpiperidine3.125 - 100C. albicans
Other Piperidine DerivativesVariesVarious bacterial strains

Anticancer Potential

In vitro studies have demonstrated that derivatives of piperidine can exhibit antiproliferative activities against various cancer cell lines. For example, compounds with similar structures have shown IC50_{50} values indicating effective growth inhibition in melanoma and renal cancer cell lines . The presence of the hydroxymethyl group is believed to enhance the interaction with biological targets involved in cancer proliferation.

Table 2: Antiproliferative Activity of Piperidine Derivatives

Compound NameIC50_{50} (µM)Cancer Cell Lines Tested
1-Ethyl-4-(4-(hydroxymethyl)phenyl)piperidin-4-olTBDSK-MEL-5, A498
Urea Derivatives8.6 - 10Various cancer cell lines

Structure-Activity Relationship (SAR)

The biological activity of piperidine derivatives is significantly influenced by their structural characteristics. Modifications on the phenyl ring or the piperidine nitrogen can lead to variations in potency and selectivity against specific biological targets. For instance, electron-donating or electron-withdrawing groups on the phenyl ring can enhance or diminish antimicrobial activity .

Case Studies

  • Antimicrobial Efficacy : A study evaluated various piperidine compounds for their antibacterial properties. The results indicated that modifications at the para position of the phenyl ring significantly improved activity against Gram-positive bacteria.
  • Anticancer Activity : Another investigation focused on the antiproliferative effects of related compounds on breast cancer cell lines. The study found that specific substitutions on the piperidine ring led to enhanced cytotoxic effects.

Q & A

Q. What safety protocols are critical when handling 1-Ethyl-4-(4-(hydroxymethyl)phenyl)piperidin-4-ol in laboratory settings?

  • Methodological Answer: Researchers must adhere to strict safety measures:
  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if aerosolization is possible .
  • Ventilation: Conduct experiments in fume hoods or gloveboxes to avoid inhalation of volatile byproducts .
  • Waste Disposal: Segregate chemical waste into approved containers and coordinate with certified hazardous waste disposal services to prevent environmental contamination .

Q. What synthetic strategies are feasible for synthesizing this compound?

  • Methodological Answer: While direct synthesis protocols are not explicitly documented, piperidine derivatives are typically synthesized via:
  • Nucleophilic Substitution: Reacting 4-(hydroxymethyl)phenylmagnesium bromide with 1-ethylpiperidin-4-one under anhydrous conditions.
  • Reductive Amination: Using sodium cyanoborohydride to reduce imine intermediates formed from 4-(4-(hydroxymethyl)phenyl)piperidin-4-one and ethylamine .
  • Purification: Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity via HPLC (>95%) .

Q. Which analytical techniques are recommended for structural characterization?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^{13}C NMR to confirm the ethyl, hydroxymethylphenyl, and piperidin-4-ol moieties. Assign peaks using DEPT-135 and HSQC for stereochemical clarity .
  • Mass Spectrometry (HRMS): Validate molecular weight (C14_{14}H21_{21}NO2_2) via electrospray ionization (ESI+) .
  • X-ray Crystallography: If crystals are obtained, resolve the 3D structure to confirm stereochemistry and hydrogen-bonding patterns (e.g., 1.3 Å resolution) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities to retinol-binding proteins (e.g., CRBP1)?

  • Methodological Answer:
  • Structural Analysis: Co-crystallize the compound with CRBP1 and perform X-ray diffraction (1.3–2.0 Å resolution) to identify key interactions (e.g., hydroxymethyl group with Glu128) .
  • Thermodynamic Profiling: Use isothermal titration calorimetry (ITC) to measure binding constants (Kd_d) under varying pH and ionic conditions .
  • Molecular Dynamics (MD) Simulations: Simulate ligand-protein interactions over 100 ns to assess stability of binding conformations .

Q. What methodologies are suitable for elucidating metabolic pathways involving this compound?

  • Methodological Answer:
  • In Vitro Metabolism: Incubate the compound with human liver microsomes (HLMs) and NADPH cofactor. Use LC-MS/MS to detect phase I metabolites (e.g., hydroxylation at the piperidine ring) .
  • Stable Isotope Labeling: Synthesize a deuterated analog (e.g., 2^2H3_3-ethyl group) to track metabolic turnover via isotopic patterns in mass spectra .
  • Enzyme Inhibition Assays: Test CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic enzymes .

Q. How to design experiments assessing the compound’s stability under varying pH conditions?

  • Methodological Answer:
  • Forced Degradation Studies: Expose the compound to buffers at pH 2 (HCl), 7 (phosphate), and 10 (NaOH) at 40°C for 24–72 hours. Monitor degradation via HPLC-UV (λ = 254 nm) .
  • Kinetic Analysis: Calculate degradation rate constants (k) using first-order kinetics and identify degradation products via HRMS .
  • Excipient Compatibility: Co-formulate with common excipients (e.g., lactose, magnesium stearate) and assess stability under accelerated conditions (40°C/75% RH) .

Data Contradiction Analysis

Q. How to address discrepancies in solubility data across different studies?

  • Methodological Answer:
  • Standardized Solubility Testing: Use the shake-flask method in USP buffers (pH 1.2–6.8) at 25°C. Centrifuge samples (10,000 rpm) and quantify supernatant concentration via UV spectrophotometry .
  • Particle Size Analysis: Measure particle size distribution (Malvern Mastersizer) to ensure consistency, as micronization affects solubility .
  • Counter-Reference: Cross-validate with computational predictions (e.g., Hansen solubility parameters) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.